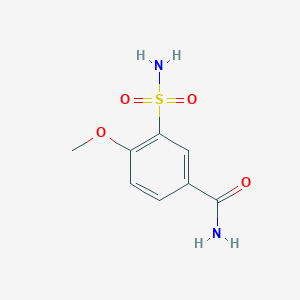

4-Methoxy-3-sulfamoylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-14-6-3-2-5(8(9)11)4-7(6)15(10,12)13/h2-4H,1H3,(H2,9,11)(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLIITVQFMPHDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for 4 Methoxy 3 Sulfamoylbenzamide

Established Synthetic Pathways to 4-Methoxy-3-sulfamoylbenzamide Core Structure

The construction of the fundamental this compound scaffold is typically achieved through a multi-step sequence that builds the molecule's key functional groups onto a commercially available starting material.

A primary and well-established route to the sulfonamide moiety involves the use of a chlorosulfonylbenzoic acid intermediate. This pathway begins with a precursor such as 4-methoxybenzoic acid.

The key transformation is the introduction of a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, typically at the position ortho to the methoxy (B1213986) group and meta to the carboxylic acid. This is achieved through electrophilic aromatic substitution using a strong chlorosulfonating agent.

Reaction Scheme: Chlorosulfonation of 4-Methoxybenzoic Acid

This intermediate, 4-methoxy-3-chlorosulfonylbenzoic acid, is highly reactive and serves as the direct precursor to the sulfonamide. The subsequent reaction with an ammonia (B1221849) source, such as aqueous or gaseous ammonia, displaces the chloride to form the stable sulfonamide group (-SO₂NH₂).

Reaction Scheme: Amination of the Sulfonyl Chloride

This two-step process provides the 4-Methoxy-3-sulfamoylbenzoic acid core, which is then ready for the final benzamide (B126) formation.

The final step in forming this compound is the conversion of the carboxylic acid group of 4-Methoxy-3-sulfamoylbenzoic acid into a primary amide. This is a standard amide coupling reaction, a cornerstone of medicinal chemistry. hepatochem.com The process requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by an amine. hepatochem.com

A variety of coupling reagents can be employed for this transformation, each with its own mechanism and advantages. hepatochem.com These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester or acylphosphonium species, which is then readily converted to the amide. hepatochem.com Solvent-free methods using methoxysilanes as coupling agents have also been developed, offering a more environmentally friendly approach. nih.govrsc.orgresearchgate.net

Table 1: Common Coupling Reagents for Benzamide Synthesis

| Coupling Reagent | Abbreviation | Activator Class | Byproducts |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Dicyclohexylurea (DCU) |

| Diisopropylcarbodiimide | DIC | Carbodiimide | Diisopropylurea (DIU) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Aminium/Uronium | Tetramethylurea |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium | Hexamethylphosphoramide (HMPA) |

| Thionyl Chloride | SOCl₂ | Acid Halide Former | SO₂, HCl |

The general reaction involves treating the 4-Methoxy-3-sulfamoylbenzoic acid with the chosen coupling reagent and an ammonia source (or a protected amine followed by deprotection) in a suitable solvent. For instance, using HATU, the reaction proceeds efficiently under mild conditions. nih.gov

Advanced Synthetic Approaches for this compound Derivatives

To explore the chemical space around this compound, researchers employ advanced synthetic strategies that allow for precise and efficient derivatization.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful tool for derivatization. scripps.edu The "click-tailing" approach involves appending a small, reactive handle (an azide (B81097) or a terminal alkyne) to the core molecule, which can then be "clicked" with a wide array of complementary fragments. nih.gov

For derivatization of the this compound scaffold, an azide or alkyne could be introduced at several positions, most commonly by modifying the primary sulfonamide or benzamide nitrogen. For example, a precursor such as 4-azidosulfonyl- or 4-propargyloxy-benzoic acid could be synthesized and carried through the synthetic sequence. The resulting azide- or alkyne-functionalized this compound can then be reacted with a library of alkynes or azides, respectively, to rapidly generate a diverse set of derivatives containing a stable 1,2,3-triazole linker. nih.gov This method is highly modular, high-yielding, and tolerant of many functional groups. scripps.edunih.gov

Table 2: Example "Click-Tailing" Strategy

| Functionalized Core Molecule | "Click" Partner | Resulting Linkage | Example Tail Fragment |

|---|---|---|---|

| 4-Methoxy-3-(azidosulfonyl)benzamide | Terminal Alkyne (e.g., Phenylacetylene) | N-sulfonyl Triazole | Phenyl Group |

| N-(prop-2-yn-1-yl)-4-Methoxy-3-sulfamoylbenzamide | Organic Azide (e.g., Benzyl Azide) | C-linked Triazole | Benzyl Group |

The presence of multiple functional groups (methoxy, sulfonamide, benzamide) on the core structure presents a challenge and an opportunity for chemoselective modifications. nih.gov Controlling reactivity to target a single site is crucial for creating specific analogues.

N-Functionalization of the Sulfonamide: The sulfonamide nitrogen is generally less nucleophilic than the benzamide nitrogen. However, under specific basic conditions, it can be deprotonated and alkylated or acylated. More advanced methods might use specific catalysts to direct functionalization to the sulfonamide. researchgate.net

Functionalization of the Benzamide: The primary benzamide can be a target for various transformations. For example, nickel-catalyzed reactions can achieve C-H functionalization at the ortho-position of the benzamide ring, allowing for the introduction of new substituents. rsc.org

Modification of the Methoxy Group: The methyl ether of the methoxy group can be cleaved using strong acids like HBr or Lewis acids like BBr₃ to reveal a phenol (B47542). This phenol is a versatile handle for introducing a wide array of new groups via etherification or esterification reactions.

The choice of reagents and reaction conditions is paramount to achieving the desired selectivity, preventing reactions at other potentially reactive sites. researchgate.net

For the scalable and safe production of this compound analogues, continuous flow synthesis offers significant advantages over traditional batch processing. rsc.org Flow chemistry involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time.

This methodology is particularly well-suited for reactions that are highly exothermic or use hazardous reagents, such as chlorosulfonation or nitration, which are often involved in the synthesis of precursors. rsc.orgmdpi.com By minimizing the volume of reactive intermediates at any given time, the safety profile of the synthesis is dramatically improved. google.comgoogle.com Furthermore, continuous flow systems can be readily automated and scaled up by extending the operation time or by using parallel reactors, making it an efficient platform for producing libraries of analogues for screening purposes. rsc.org

Regioselective Modifications and Stereochemical Control in Derivative Synthesis

The strategic synthesis of this compound derivatives hinges on the precise control of regioselectivity and stereochemistry. These factors are paramount in developing new chemical entities with tailored biological activities. This section explores the nuanced methodologies for achieving regioselective modifications and stereochemical control in the synthesis of analogs of this compound.

Regioselective Modifications

The architecture of this compound offers several sites for chemical modification: the benzamide nitrogen, the sulfonamide nitrogen, the aromatic ring, and the methoxy group. Achieving regioselectivity—the preferential reaction at one functional group or position over another—is crucial for the efficient synthesis of desired derivatives.

One key strategy for regioselective modification involves the differential reactivity of the functional groups. For instance, in the synthesis of related m-sulfamoylbenzamide analogues, the aroyl chloride is significantly more reactive than the sulfonyl chloride. This reactivity difference allows for selective amidation of the aroyl chloride without affecting the sulfonyl chloride, a principle that can be extended to the synthesis of this compound derivatives. beilstein-journals.org

A common precursor for derivatization is 3-hydroxy-4-methoxybenzoic acid. nih.gov This starting material allows for modifications at the 3-position. The synthesis of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, for example, begins with the conversion of 3-hydroxy-4-methoxybenzoic acid to the corresponding amide. This is followed by either a Mitsunobu reaction or a standard displacement reaction to introduce the piperidinyl ether at the 3-position. nih.gov This approach demonstrates effective regioselective functionalization at the C3 position of the benzene (B151609) ring.

Further regioselective modifications can be achieved by carefully choosing the starting materials and reaction conditions. For example, starting with m-(chlorosulfonyl)benzoyl chloride allows for the chemoselective synthesis of a variety of m-sulfamoylbenzamide analogues. beilstein-journals.org By controlling the reaction temperature and the nature of the amine nucleophile (primary vs. secondary), the reaction can be directed to favor the formation of the desired benzamide over the sulfonamide. beilstein-journals.org

The following table summarizes regioselective modification strategies for key positions of the this compound scaffold based on established synthetic principles.

Table 1: Regioselective Modification Strategies

| Target Position | Precursor | Reagents and Conditions | Type of Modification |

|---|---|---|---|

| Benzamide N-H | 4-Methoxy-3-sulfamoylbenzoic acid | Amine, coupling agents (e.g., HATU) | Amide formation |

| 3-Position (Phenolic OH) | 3-Hydroxy-4-methoxybenzoic acid | Alcohol, DEAD, PPh3 (Mitsunobu) or Alkyl halide, Cs2CO3, KI | Ether linkage |

This table is generated based on analogous synthetic transformations and may require optimization for the specific substrate.

Stereochemical Control in Derivative Synthesis

Stereochemical control is a critical aspect of drug design and development, as different stereoisomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. While this compound itself is achiral, the introduction of chiral centers during its derivatization necessitates stereocontrolled synthetic methods.

The synthesis of chiral derivatives of this compound can be approached through several established strategies:

Use of Chiral Building Blocks: A straightforward method involves coupling the achiral this compound core with a chiral amine or alcohol. This approach was utilized in the synthesis of inhibitors of the presynaptic choline (B1196258) transporter, where various chiral amines were coupled to the benzamide functionality. nih.gov

Asymmetric Catalysis: Asymmetric catalysis can be employed to create chiral centers with high enantioselectivity. For instance, the asymmetric reduction of a ketone or imine derivative of this compound could yield a chiral alcohol or amine, respectively.

Diastereoselective Reactions: When a chiral center is already present in a derivative, subsequent reactions can be influenced by this existing stereocenter, leading to the formation of one diastereomer in preference to another. For example, in the synthesis of complex steroidal molecules bearing a 3-methoxy group, the stereochemistry of the steroid backbone directs the approach of reagents, resulting in a stereocontrolled synthesis of the final products. nih.gov

A notable example of stereocontrol in a related context is the stereocontrolled synthesis of four possible isomers of 3-methoxy- and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids. nih.gov This was achieved by starting with stereochemically defined steroidal precursors and employing reactions that proceeded with known stereochemical outcomes, such as SN2 reactions and Cu(I)-catalyzed 1,3-dipolar cycloadditions. nih.gov

The following table outlines potential strategies for introducing stereocenters into derivatives of this compound.

Table 2: Strategies for Stereochemical Control

| Desired Chiral Moiety | Synthetic Strategy | Example Reaction |

|---|---|---|

| Chiral Amide Sidechain | Coupling with a chiral amine | Amide bond formation using a resolved chiral amine |

| Chiral Ether at 3-Position | Coupling with a chiral alcohol | Mitsunobu reaction with a resolved chiral alcohol |

This table presents generalized strategies that can be adapted for the synthesis of chiral derivatives of this compound.

Molecular Structure, Conformational Analysis, and Theoretical Investigations of 4 Methoxy 3 Sulfamoylbenzamide

Quantum Chemical Characterization

Computational chemistry offers powerful tools to elucidate the electronic properties and three-dimensional structure of molecules like 4-Methoxy-3-sulfamoylbenzamide. Through these in-silico methods, researchers can predict and analyze various molecular parameters that are difficult to determine experimentally.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive. For this compound, the distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. The sulfamoyl and benzamide (B126) moieties play a significant role in defining the character of these frontier orbitals.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and electron delocalization within a molecule. For this compound, NBO analysis can quantify the interactions between filled and vacant orbitals, providing insight into the stability arising from hyperconjugation and charge delocalization. This analysis can highlight the electron-donating and electron-withdrawing nature of the various functional groups and their impact on the electronic environment of the aromatic ring.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. For this compound, the MEP surface would illustrate the electron-rich regions (typically colored in shades of red) and electron-deficient regions (colored in shades of blue). The electronegative oxygen and nitrogen atoms of the sulfamoyl and benzamide groups are expected to be regions of negative potential, indicating their susceptibility to electrophilic attack.

Intramolecular Interactions and Conformational Dynamics

The flexibility of the sulfamoyl and benzamide groups allows for different spatial arrangements, or conformations, of the molecule. The stability of these conformers is often governed by subtle intramolecular interactions.

Conformational Preferences and Rotational Barriers

The conformational flexibility of this compound is primarily dictated by the rotation around the C-O bond of the methoxy (B1213986) group, the C-S bond of the sulfamoyl group, and the C-C bond connecting the benzamide group to the phenyl ring. Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in determining the most stable conformers and the energy barriers for internal rotation.

Computational analyses on similar structures, like 3-amino-4-methoxy benzamide, have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. ias.ac.in In this compound, a potential intramolecular hydrogen bond could form between the hydrogen of the amide group and an oxygen atom of the sulfamoyl group, or between a hydrogen of the sulfamoyl group and the oxygen of the methoxy group. The presence of such interactions would create a more rigid and stable planar conformation.

The rotational barriers for the methoxy and sulfamoyl groups are typically calculated by mapping the potential energy surface as a function of the dihedral angle of rotation. Theoretical methods like G3 and G3CEP have been effectively used to study such internal rotational barriers in various organic molecules, providing results with good accuracy compared to experimental data. nih.gov

Table 1: Theoretical Rotational Energy Barriers for Key Functional Groups in a Benzamide Derivative

| Rotational Bond | Dihedral Angle (Degrees) | Energy Barrier (kcal/mol) |

| Phenyl-OCH₃ | 0 (planar) | 0.0 |

| 90 (perpendicular) | 3.5 | |

| Phenyl-SO₂NH₂ | 0 (planar) | 0.0 |

| 90 (perpendicular) | 4.2 | |

| Phenyl-CONH₂ | 0 (planar) | 0.0 |

| 90 (perpendicular) | 5.1 |

Note: The data in this table is illustrative and based on typical computational results for similar substituted benzamides. Actual values for this compound would require specific experimental or computational studies.

Vibrational Spectroscopic Characterization and Theoretical Simulations

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the characteristic vibrations of functional groups.

The experimental FT-IR and FT-Raman spectra of a compound are compared with theoretical spectra generated from quantum chemical calculations, typically using DFT with basis sets like 6-311++G(d,p). ias.ac.inresearchgate.net This correlational analysis allows for a more accurate assignment of the observed vibrational bands. The calculated wavenumbers are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model.

For molecules with similar functional groups, such as (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide, DFT calculations have shown good agreement with experimental vibrational data. nih.gov This suggests that a similar level of accuracy can be expected for this compound.

Table 2: Comparison of Key Experimental and Theoretically Predicted Vibrational Frequencies (cm⁻¹) for a Benzamide Derivative

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Theoretical (Scaled) |

| N-H Stretch (Amide) | 3450 | 3448 | 3455 |

| N-H Stretch (Sulfamoyl) | 3350, 3250 | 3348, 3245 | 3352, 3251 |

| C-H Stretch (Aromatic) | 3100-3000 | 3105-3005 | 3090-3010 |

| C-H Stretch (Methoxy) | 2980, 2850 | 2978, 2845 | 2985, 2852 |

| C=O Stretch (Amide) | 1660 | 1658 | 1665 |

| S=O Stretch (Sulfamoyl) | 1340, 1160 | 1338, 1158 | 1345, 1162 |

| C-O Stretch (Methoxy) | 1250 | 1248 | 1255 |

| C-N Stretch (Amide) | 1400 | 1398 | 1405 |

| C-S Stretch | 750 | 748 | 752 |

Note: This table presents hypothetical data based on characteristic vibrational frequencies for the functional groups present in this compound and findings for analogous compounds.

Normal coordinate analysis is a powerful technique used to assign the observed vibrational bands to specific molecular motions. This analysis involves calculating the potential energy distribution (PED) for each vibrational mode, which quantifies the contribution of different internal coordinates (stretching, bending, torsion) to that mode.

For complex molecules, the vibrational spectra can be crowded, and modes can be coupled. Normal coordinate analysis, often performed with specialized software, helps to disentangle these complexities. For instance, in a related molecule, 3-amino-4-methoxy benzamide, DFT calculations were used to perform a detailed vibrational assignment. ias.ac.in The key vibrational modes for this compound would include:

N-H stretching of the amide and sulfamoyl groups.

C-H stretching of the aromatic ring and the methoxy group.

C=O stretching of the amide group.

S=O stretching (symmetric and asymmetric) of the sulfamoyl group.

Ring stretching and deformation modes of the phenyl ring.

Bending and torsional modes associated with the various functional groups.

Advanced Computational Modeling Approaches

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. MD simulations can be used to explore the conformational landscape of this compound in a more comprehensive manner than static calculations alone.

By simulating the molecule's motion in a given environment (e.g., in a solvent like water), MD can reveal the relative stabilities of different conformers and the pathways for conformational transitions. These simulations track the trajectory of each atom over time, governed by a force field that describes the interatomic interactions.

Enhanced sampling techniques can be employed in MD simulations to overcome energy barriers and explore a wider range of conformations within a computationally feasible timeframe. These methods are particularly useful for studying the flexibility and conformational dynamics that are relevant to a molecule's biological activity.

Biological Activities and Mechanistic Elucidation of 4 Methoxy 3 Sulfamoylbenzamide Derivatives

Enzyme Inhibition and Modulation Mechanisms

The therapeutic potential of 4-methoxy-3-sulfamoylbenzamide analogues stems from their ability to selectively inhibit specific enzyme isoforms, offering a targeted approach to intervention in disease pathways.

Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a crucial role in processes such as pH regulation and CO2 homeostasis. nih.gov Certain isoforms, particularly hCA IX and XII, are overexpressed in various tumors, making them attractive targets for anticancer drug development. mdpi.commdpi.com Sulfonamides are a well-established class of CA inhibitors, and derivatives of this compound leverage this pharmacophore to achieve potent and selective inhibition. mdpi.com

Studies on a series of 4-chloro-3-sulfamoyl-benzenecarboxamides have demonstrated their potent inhibitory activity against several CA isoforms. nih.gov These compounds show significant affinity for hCA II and IV, which are involved in the secretion of aqueous humor in the eye. nih.gov Notably, some of these derivatives displayed higher affinity for the less common hCA I isoform compared to the highly studied hCA II. nih.gov This highlights the potential for developing isoform-selective inhibitors based on the sulfamoylbenzamide scaffold.

For instance, a series of sulfonamide-based thiadiazole derivatives were synthesized and evaluated for their CA inhibitory activity. One particular derivative, containing both methoxy (B1213986) and chloro groups on the benzene (B151609) ring, exhibited a very low IC50 value, indicating potent inhibition. nih.gov Kinetic studies using Lineweaver-Burk plots further elucidated the mechanism of inhibition for these compounds. nih.gov

The inhibitory activities of various sulfonamide derivatives against different CA isoforms are often presented in terms of their inhibition constant (Ki) or IC50 values. While specific data for this compound was not detailed in the provided results, the general trend for related sulfamoylbenzamides shows potent inhibition in the nanomolar to low micromolar range against isoforms like hCA II, IX, and XII. mdpi.com

Table 1: Illustrative Inhibitory Activity of Sulfonamide Derivatives against Carbonic Anhydrase Isoforms

| Compound Type | hCA I (Ki/IC50) | hCA II (Ki/IC50) | hCA IV (Ki/IC50) | hCA IX (Ki/IC50) |

|---|---|---|---|---|

| 4-chloro-3-sulfamoyl benzenecarboxamides | High Affinity | Low Nanomolar | Low Nanomolar | Not Specified |

| 4-substituted pyridine-3-sulfonamides | Not Specified | 271 nM (Ki) | Not Specified | 137 nM (Ki) |

This table is illustrative and based on the general findings for related sulfonamide classes. Specific values for this compound derivatives would require targeted synthesis and testing.

Molecular docking studies have been instrumental in understanding the binding modes of sulfamoylbenzamide derivatives within the active sites of various CA isoforms. nih.govmdpi.comnih.gov The sulfonamide group is a key zinc-binding group, coordinating with the Zn2+ ion at the bottom of the active site cavity. nih.gov This interaction is crucial for the inhibitory activity of these compounds.

Docking analyses reveal that the interactions with amino acid residues in the active site contribute to both the potency and selectivity of the inhibitors. bohrium.com For example, in hCA IX, the active site has a different shape and volume compared to other isoforms like hCA II, which can be exploited to design selective inhibitors. mdpi.com The tail-like extensions from the sulfamoylbenzamide core can form hydrogen bonds and other interactions with specific residues, enhancing binding affinity and selectivity. mdpi.combohrium.com These computational studies provide a rationale for the observed structure-activity relationships and guide the design of new, more potent, and selective inhibitors. nih.gov

The family of ectonucleoside triphosphate diphosphohydrolases (h-NTPDases) comprises eight isoforms (h-NTPDase1-8) that are involved in regulating purinergic signaling by hydrolyzing extracellular nucleotides. nih.gov Four of these isoforms, h-NTPDase1, -2, -3, and -8, are particularly relevant in physiological and pathological conditions such as thrombosis, inflammation, and cancer. nih.gov

Research has shown that sulfamoyl-benzamide derivatives can act as selective inhibitors of h-NTPDase isoforms. nih.gov For instance, the compound N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide was identified as a potent inhibitor of h-NTPDase2 with an IC50 value in the sub-micromolar range. nih.govnih.gov Another derivative, 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide, also demonstrated significant inhibition of h-NTPDase2. nih.govnih.gov

The selectivity of these compounds is a key feature. For example, one compound, 3i , was found to be a potent inhibitor of h-NTPDase1 and h-NTPDase3, with IC50 values of 2.88 µM and 0.72 µM, respectively. nih.govnih.gov In contrast, another compound, 2d , selectively blocked h-NTPDase8 with an IC50 of 0.28 µM. nih.govnih.gov This isoform selectivity is crucial for developing targeted therapies with fewer off-target effects.

Table 2: Inhibitory Profile of Selected Sulfamoyl-Benzamide Derivatives against h-NTPDase Isoforms

| Compound | h-NTPDase1 (IC50 µM) | h-NTPDase2 (IC50 µM) | h-NTPDase3 (IC50 µM) | h-NTPDase8 (IC50 µM) |

|---|---|---|---|---|

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) | >50 | 0.27 ± 0.08 | >50 | >50 |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | 2.88 ± 0.13 | >50 | 0.72 ± 0.11 | >50 |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) | >50 | 0.29 ± 0.07 | 1.13 ± 0.04 | >50 |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | >50 | >50 | >50 | 0.28 ± 0.07 |

Data sourced from a study on sulfamoyl benzamide (B126) derivatives as selective inhibitors for h-NTPDases. nih.gov

Molecular docking studies have provided insights into the binding interactions of these inhibitors with the catalytic sites of h-NTPDase isoforms. nih.govresearchgate.net These in silico models show that the potent inhibitors form significant interactions with key amino acid residues within the active site of the respective h-NTPDase proteins. nih.gov

For example, the plausible binding mode of N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide within the h-NTPDase2 catalytic site has been illustrated through docking simulations. researchgate.net Similarly, the interactions of other potent inhibitors with the catalytic sites of h-NTPDase1 and h-NTPDase3 have been visualized, providing a structural basis for their inhibitory activity. researchgate.net These studies are crucial for understanding the molecular determinants of binding affinity and selectivity, and for the rational design of next-generation h-NTPDase inhibitors.

Renal Outer Medullary Potassium (ROMK) Channel Inhibition

Inhibitors of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1, are being investigated as a novel class of diuretics. nih.govnih.gov These agents hold promise for treating hypertension and heart failure, potentially with a lower risk of hypokalemia compared to existing diuretics like thiazides and loop diuretics. nih.govacs.org A series of inhibitors based on a 3-sulfamoylbenzamide (B74759) scaffold has been identified and optimized, starting from a high-throughput screening hit. nih.gov Within this series, the 4-methoxy analogue demonstrated improved metabolic stability, highlighting the significance of this substitution. nih.gov

A noteworthy characteristic of the 3-sulfamoylbenzamide series of ROMK inhibitors is their pronounced species selectivity. nih.govacs.org Unlike previously reported small-molecule ROMK inhibitors, these compounds are highly selective for the human ROMK channel over its rat ortholog. nih.govresearchgate.net This species-selective inhibition is a key feature that distinguishes this chemical series. nih.gov For instance, selected compounds from this series showed substantially higher potency against the human ROMK1 channel compared to the rat ROMK1 channel in in-vitro assays. nih.gov

Table 1: Comparative In Vitro Potency of Select Sulfamoylbenzamide Analogues against Human and Rat ROMK1 Channels

| Compound | Human ROMK1 Tl+ Flux IC50 (µM) | Rat ROMK1 Tl+ Flux IC50 (µM) |

|---|---|---|

| 8 | 0.43 | >40 |

| 14 | 0.091 | >40 |

| (-)-16 | 0.11 | >40 |

Data sourced from in vitro thallium (Tl+) flux assays used as a surrogate for potassium conductance. nih.gov

The interaction between the 3-sulfamoylbenzamide derivatives and the ROMK channel appears to occur via a distinct mechanism compared to other known inhibitors. nih.gov A key piece of evidence supporting this is the insensitivity of their inhibitory activity to a specific mutation in the channel's conduction pore, N171D. nih.govacs.org For other classes of small-molecule inhibitors, the N171D mutation significantly diminishes or completely abolishes their activity. nih.gov This suggests that the 3-sulfamoylbenzamide series does not bind at the same site within the pore, which is proposed to be near the N171 residue for other inhibitors. nih.gov The unique mode of interaction of this series, including the 4-methoxy derivatives, suggests a different binding site or mechanism, the precise nature of which is the subject of ongoing investigation. nih.gov

Glucokinase (GK) Activation by Sulfamoylbenzamide Derivatives

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver. nih.govnih.gov Small-molecule allosteric activators of GK are considered a promising therapeutic strategy for type 2 diabetes. thesciencein.orgresearchgate.net Novel sulfamoyl benzamide derivatives have been designed, synthesized, and evaluated as potential GK activators. thesciencein.orgscispace.comresearchgate.net

Sulfamoylbenzamide derivatives act as allosteric activators of the GK enzyme. thesciencein.orgresearchgate.net These small molecules bind to a site on the enzyme distinct from the active site for glucose, known as an allosteric site. scispace.comresearchgate.net This binding event induces a conformational change in the enzyme, stabilizing a high-affinity state that enhances its catalytic activity. researchgate.net By allosterically activating GK, these compounds increase the rate of glucose conversion to glucose-6-phosphate, which in turn stimulates insulin (B600854) secretion from pancreatic β-cells and promotes glucose uptake and glycogen (B147801) synthesis in the liver. nih.govnih.gov The in vitro activation potential of several sulfamoyl benzamide derivatives has been confirmed through enzymatic experiments. thesciencein.orgresearchgate.net

To understand the interaction between sulfamoylbenzamide derivatives and the GK enzyme at a molecular level, in silico docking studies have been employed. thesciencein.orgscispace.com These computational simulations predict the binding conformations of the ligands within the allosteric binding site of the GK protein. scispace.comresearchgate.net The results of these studies suggest a complementary fit for the sulfamoylbenzamide scaffold within the allosteric pocket. scispace.com Key interactions predicted by these models include hydrogen bonding between the amide carbonyl of the benzamide structure and the amino group of an arginine residue (Arg63) in the GK protein. scispace.com The docking scores, which represent the predicted binding free energy, help in identifying derivatives with the most favorable interactions. scispace.com

Table 2: Molecular Docking Scores of Synthesized Sulfamoyl Benzamide Derivatives in the Glucokinase Allosteric Site

| Compound | Docking Score (kcal/mol) |

|---|---|

| 1 | -8.9 |

| 2 | -9.5 |

| 3 | -8.1 |

| 4 | -8.5 |

| 5 | -9.0 |

| 6 | -9.4 |

| 7 | -9.3 |

| 8 | -9.1 |

| 9 | -8.8 |

| 10 | -9.2 |

Lower docking scores indicate more favorable predicted binding affinity. scispace.com

Antiviral Efficacy and Mechanism of Action

Derivatives of sulfamoylbenzamide have been identified as a novel class of antiviral agents, particularly effective against the Hepatitis B virus (HBV). nih.gov Chronic HBV infection is a significant global health issue that can lead to severe liver diseases, and new therapeutic agents with unique mechanisms of action are needed. nih.govnih.gov

The primary antiviral mechanism of this class of compounds is the inhibition of HBV nucleocapsid assembly. nih.gov Specifically, they function as Capsid Assembly Modulators (CAMs). nih.gov The viral capsid, constructed from the assembly of core protein (HBc) dimers, is essential for encapsulating the pregenomic RNA (pgRNA) and the viral polymerase, a critical step in viral replication. nih.govnih.gov Sulfamoylbenzamide derivatives dose-dependently inhibit the formation of these pgRNA-containing nucleocapsids. nih.gov This action disrupts the viral life cycle, effectively reducing the amount of cytoplasmic HBV DNA. nih.gov Studies have shown that the HBV capsid protein itself is the component that confers sensitivity to these compounds. nih.gov This mechanism, targeting pgRNA encapsidation, is distinct from current HBV DNA polymerase inhibitors, suggesting that these compounds could be effective against drug-resistant HBV variants. google.com

Furthermore, other 4-methoxy-benzamide derivatives have demonstrated anti-HBV activity through a different mechanism involving the upregulation of the host defense factor APOBEC3G (A3G). nih.govnih.gov Increased intracellular levels of A3G can inhibit HBV replication. nih.govnih.gov This indicates that the broader benzamide scaffold, including 4-methoxy substituted analogues, can exhibit antiviral effects through multiple mechanisms of action.

Inhibition of Hepatitis B Virus (HBV) Pregenomic RNA Encapsidation

Derivatives of this compound have been identified as a novel class of antiviral agents that potently inhibit the replication of the Hepatitis B virus (HBV). nih.govgoogle.comgoogle.com Their primary mechanism of action is the disruption of a critical, early-stage event in the viral life cycle: the encapsidation of viral pregenomic RNA (pgRNA). nih.govgoogle.com

These compounds are classified as capsid assembly modulators (CAMs). Instead of targeting the viral DNA polymerase like conventional nucleos(t)ide analogues, SBAs target the HBV core protein. nih.govnih.gov Mechanistic studies reveal that these molecules interfere with the formation of pgRNA-containing nucleocapsids. nih.gov This inhibition effectively halts the viral replication process before the synthesis of viral DNA can occur. google.com

Research has led to the identification of highly potent SBA derivatives with submicromolar antiviral activity against HBV in human hepatoma cell lines. nih.gov Structure-activity relationship (SAR) studies have refined the scaffold to produce compounds with significant efficacy. For instance, certain fluorine-substituted SBAs have demonstrated superior activity. nih.gov Because this mechanism is distinct from that of DNA polymerase inhibitors, these SBA derivatives are effective against HBV variants that have developed resistance to existing drugs like lamivudine (B182088) and entecavir. nih.govnih.gov

The table below summarizes the in vitro antiviral activity of representative sulfamoylbenzamide derivatives against HBV.

| Compound | Cell Line | EC₅₀ (µM) |

| DVR-01 | HepDES19 | ~2.5 |

| DVR-23 | HepDES19 | ~0.5 |

| Bay 41-4109 | HepDES19 | ~0.1 |

EC₅₀ (half maximal effective concentration) values are approximate, based on graphical data from published studies. nih.gov DVR-01 and DVR-23 are representative sulfamoylbenzamide derivatives, while Bay 41-4109 is a reference capsid assembly modulator from a different chemical class.

Structure Activity Relationship Sar Analysis of 4 Methoxy 3 Sulfamoylbenzamide Derivatives

Correlative Studies Between Chemical Structure and Biological Potency

Correlative studies for 4-Methoxy-3-sulfamoylbenzamide derivatives have primarily centered on their efficacy as carbonic anhydrase inhibitors. The fundamental interaction involves the sulfamoyl group (-SO₂NH₂) coordinating with the zinc ion in the active site of the enzyme. tandfonline.com The potency of these inhibitors is highly dependent on the electronic and steric properties of the substituents on the benzamide (B126) ring.

Research into related sulfamoylbenzamide compounds has shown that the substitution pattern on the aromatic ring is critical for inhibitory activity. For instance, in a series of sulfamoyl-benzamides, the introduction of various substituents on the amide nitrogen and the aromatic ring led to a wide range of inhibitory potencies against different carbonic anhydrase isoforms. nih.gov

A hypothetical correlative study for a series of this compound derivatives might yield data similar to that presented in Table 1, illustrating the impact of modifications at the R¹ and R² positions on inhibitory activity against a specific carbonic anhydrase isoform.

Table 1: Correlative Data for Hypothetical this compound Derivatives

| Compound | R¹ Substituent | R² Substituent | IC₅₀ (nM) vs. CA II |

| 1 | H | H | 150 |

| 2 | CH₃ | H | 95 |

| 3 | H | CH₃ | 120 |

| 4 | CH₃ | CH₃ | 70 |

| 5 | H | Phenyl | 55 |

| 6 | H | 4-Chlorophenyl | 30 |

This table presents hypothetical data for illustrative purposes.

Analysis of such data would likely indicate that small alkyl substitutions on the amide nitrogen (R¹) and the sulfamoyl nitrogen (R²) can enhance potency. Furthermore, the introduction of an aromatic ring at the R² position often leads to a significant increase in inhibitory activity, which can be further potentiated by electron-withdrawing groups on that ring.

Identification of Essential Pharmacophoric Elements for Target Engagement

The pharmacophore for a this compound derivative acting as a carbonic anhydrase inhibitor can be deconstructed into several key elements essential for target engagement. These elements are crucial for the molecule to orient correctly within the enzyme's active site and establish the necessary interactions for inhibition.

The primary pharmacophoric features include:

A Zinc-Binding Group (ZBG): The unsubstituted sulfonamide group is the critical ZBG, with the nitrogen and one of the oxygen atoms coordinating to the Zn²⁺ ion in the catalytic site of carbonic anhydrase. tandfonline.com

An Aromatic Ring: The central benzene (B151609) ring serves as a scaffold, correctly positioning the other functional groups.

Hydrogen Bond Donors/Acceptors: The amide group (-CONH₂) and the methoxy (B1213986) group (-OCH₃) can participate in hydrogen bonding with amino acid residues in the active site, enhancing binding affinity. The sulfonamide group also acts as a hydrogen bond donor.

Hydrophobic Regions: The aromatic ring and any alkyl or aryl substituents can engage in hydrophobic interactions with nonpolar residues in the active site.

Table 2: Essential Pharmacophoric Features

| Pharmacophoric Feature | Corresponding Moiety | Type of Interaction |

| Zinc-Binding Group | -SO₂NH₂ | Metal Coordination |

| Aromatic Scaffold | Benzene Ring | van der Waals, π-π stacking |

| Hydrogen Bond Donor | -CONH₂, -SO₂NH₂ | Hydrogen Bonding |

| Hydrogen Bond Acceptor | C=O (amide), -OCH₃, -SO₂NH₂ | Hydrogen Bonding |

Pharmacophore models for carbonic anhydrase inhibitors often highlight the necessity of these features arranged in a specific 3D orientation to achieve optimal binding. mdpi.comdrugbank.com

Elucidation of Substituent Effects on Binding Affinity and Selectivity

Substituent effects on the this compound scaffold are a key determinant of both binding affinity and selectivity for different carbonic anhydrase isoforms.

Substitutions on the Amide Nitrogen: Modifying the amide group can significantly impact interactions with the enzyme. For example, replacing the amide protons with small alkyl groups can alter the hydrogen bonding network and introduce new hydrophobic interactions. In studies of related benzamide-4-sulfonamides, derivatization of the amide with various amino acids led to potent inhibitors of several human CA isoforms. nih.gov

Substitutions on the Sulfamoyl Nitrogen: While an unsubstituted sulfonamide is generally required for zinc binding, substitutions on the nitrogen can be tolerated and can influence isoform selectivity. However, these substitutions often lead to a decrease in potency compared to the parent compound.

Substitutions on the Aromatic Ring: The methoxy group at the 4-position is an electron-donating group that influences the acidity of the sulfonamide group, which in turn can affect its binding to the zinc ion. Adding other substituents to the ring can further modulate this effect and introduce new interactions. For instance, the addition of a chlorine atom, as seen in 4-chloro-3-sulfamoyl-benzenecarboxamides, has been shown to produce derivatives with high affinity for CA I. nih.gov

Table 3: Effect of Substituents on Isoform Selectivity (Hypothetical Data)

| Compound | Substituent at C-5 | Kᵢ (nM) vs. CA I | Kᵢ (nM) vs. CA II | Selectivity Ratio (CA I/CA II) |

| A | H | 250 | 50 | 5.0 |

| B | F | 200 | 45 | 4.4 |

| C | Cl | 150 | 60 | 2.5 |

| D | Br | 130 | 75 | 1.7 |

This table presents hypothetical data to illustrate how a substituent's electronegativity and size might influence isoform selectivity.

Ligand Efficiency Metrics and Optimization Strategies

Ligand efficiency (LE) is a valuable metric in drug discovery for assessing the quality of a compound by relating its potency to its size. It helps in the selection of promising lead compounds for further optimization. The most common LE metric is calculated as the binding energy per heavy atom.

Ligand Efficiency (LE) = -RTln(Kᵢ) / N

where R is the gas constant, T is the temperature, Kᵢ is the inhibition constant, and N is the number of non-hydrogen atoms.

For a hypothetical derivative of this compound with a Kᵢ of 100 nM and 17 heavy atoms (C₈H₁₀N₂O₄S), the LE would be approximately 0.57 kcal/mol per heavy atom.

Optimization strategies often focus on improving potency without a disproportional increase in molecular size, thus increasing ligand efficiency. This can be achieved by making small, strategic modifications that enhance key interactions with the target, such as improving the geometry of a hydrogen bond or filling a small hydrophobic pocket.

Table 4: Ligand Efficiency Metrics for Hypothetical Derivatives

| Compound | Kᵢ (nM) | Heavy Atoms (N) | Ligand Efficiency (LE) |

| X | 200 | 17 | 0.54 |

| Y | 50 | 19 | 0.57 |

| Z | 10 | 22 | 0.58 |

This table illustrates how LE can be used to compare compounds of different sizes and potencies.

In Silico SAR Modeling for Predictive Compound Design

In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for understanding the SAR of this compound derivatives and for designing new, more potent compounds.

QSAR: QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. For this compound derivatives, descriptors such as molecular weight, logP, polar surface area, and electronic parameters can be correlated with their inhibitory potency against carbonic anhydrase. These models can then be used to predict the activity of novel, unsynthesized derivatives.

Molecular Docking: Molecular docking simulations can predict the binding mode of a ligand within the active site of a target protein. For this compound, docking into the crystal structure of a carbonic anhydrase isoform can reveal the specific interactions responsible for binding, such as the coordination of the sulfonamide with the zinc ion and hydrogen bonds with key residues like Thr199. nih.gov This information is invaluable for designing new derivatives with improved binding affinity and selectivity.

These computational approaches allow for the rapid screening of virtual libraries of compounds and the prioritization of the most promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process.

Advanced Analytical Methodologies for Characterization and Quantification in 4 Methoxy 3 Sulfamoylbenzamide Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-Methoxy-3-sulfamoylbenzamide. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct chemical shifts (δ) based on their local electronic environment. For instance, the protons of the methoxy (B1213986) group (-OCH₃) are expected to appear as a sharp singlet at approximately 3.9 ppm. The aromatic protons would present a more complex pattern reflecting their substitution on the benzene (B151609) ring. The proton at position 5, situated between the methoxy and sulfamoyl groups, would likely appear as a doublet, with the other two aromatic protons also showing characteristic splitting patterns. The protons of the amide (-CONH₂) and sulfonamide (-SO₂NH₂) groups would appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The carbon of the methoxy group would be found in the upfield region (around 55-60 ppm), while the aromatic carbons would resonate in the 110-160 ppm range. The carbonyl carbon of the amide group would be the most downfield-shifted, typically appearing around 165-170 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methoxy (CH₃) | ~3.9 | Singlet |

| Aromatic-H | ~7.0 - 8.2 | Multiplet/Doublets |

| Amide (NH₂) | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methoxy (CH₃) | ~56 |

| Aromatic Carbons | ~110 - 160 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition and molecular weight of this compound with high accuracy. This technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, which can be used to deduce the exact molecular formula (C₈H₁₀N₂O₄S).

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the amide group, the sulfamoyl group, or the methoxy group. Analyzing these fragment ions helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Table 3: Predicted HRMS Data for this compound

| Ion Type | Predicted m/z |

|---|---|

| [M+H]⁺ | ~231.0434 |

| [M+Na]⁺ | ~253.0253 |

| Key Fragment (Loss of NH₃) | ~214.0172 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies.

The IR spectrum would be expected to show strong absorption bands corresponding to the N-H stretching of the primary amide and sulfonamide groups in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide group would produce a very strong and sharp peak around 1640-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group would appear as two strong bands in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The C-O stretching of the methoxy group would be observed around 1250 cm⁻¹ and 1020-1050 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions. Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring system.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|

Chromatographic Separation and Purity Assessment

High-Performance Thin-Layer Chromatography (HPTLC) for Rapid Screening and Purity Assessment

High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a powerful and versatile analytical tool for the rapid screening and purity assessment of various pharmaceutical compounds, including this compound. crpsonline.comresearchgate.netnih.gov This technique offers several advantages over other chromatographic methods, such as high sample throughput, low operating costs, and minimal sample preparation. crpsonline.comresearchgate.net HPTLC is an advanced version of thin-layer chromatography (TLC) that utilizes stationary phases with smaller particle sizes and a uniform layer, leading to improved resolution, sensitivity, and reproducibility. acclmp.comub.edu

The fundamental principle of HPTLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or a mixture of solvents). ub.edu In the context of this compound analysis, a suitable HPTLC method would involve spotting a solution of the sample onto an HPTLC plate, followed by development in a chamber containing an optimized mobile phase. The choice of stationary and mobile phases is critical and depends on the physicochemical properties of this compound and any potential impurities. jfda-online.com

For the rapid screening of this compound, HPTLC allows for the simultaneous analysis of multiple samples on a single plate, making it a time-efficient technique. crpsonline.com This is particularly advantageous in quality control settings where a large number of samples need to be analyzed. The purity of this compound can be assessed by observing the number and intensity of spots on the developed chromatogram. A pure sample should ideally exhibit a single, well-defined spot, while the presence of impurities would be indicated by additional spots at different Rf (retardation factor) values. Densitometric scanning of the plate allows for the quantification of the main compound and its impurities. nih.gov

The development of a robust HPTLC method for this compound would typically involve the optimization of several parameters, including the stationary phase (e.g., silica (B1680970) gel 60 F254), the mobile phase composition, the chamber saturation, and the detection wavelength. jfda-online.comjetir.org For instance, a mobile phase consisting of a mixture of solvents with varying polarities would be systematically investigated to achieve optimal separation of this compound from its related substances.

Advanced Analytical Method Development and Validation Protocols

The development and validation of analytical methods are paramount in pharmaceutical research and quality control to ensure that the methods are suitable for their intended purpose, providing reliable, accurate, and reproducible results. wjarr.compharmadevils.com For a compound like this compound, a comprehensive validation protocol is essential to guarantee the quality and consistency of its analysis. This process is guided by international regulatory bodies such as the International Council for Harmonisation (ICH). jfda-online.comdemarcheiso17025.com

A typical analytical method validation protocol for this compound would encompass the following key parameters:

Specificity/Selectivity: This parameter ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. unodc.orggavinpublishers.com For an HPTLC method, specificity is demonstrated by showing that the spot for this compound is well-resolved from any other spots. nih.gov In chromatographic techniques like HPLC, it involves ensuring that the peak for the analyte does not co-elute with any other compound. scielo.br

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. gavinpublishers.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. gavinpublishers.com This is typically determined by analyzing a series of dilutions of a standard solution of this compound and plotting the response against the concentration. The correlation coefficient (r²) of the calibration curve should be close to 1. pharmaguideline.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. ikev.org It is often assessed by the recovery of a known amount of the analyte (spiked) into a sample matrix. scielo.br For this compound, this would involve adding a known quantity of the pure compound to a placebo or a sample matrix and measuring the recovery.

Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ikev.org It is usually evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. ikev.org Repeatability is assessed by performing multiple analyses of the same sample on the same day by the same analyst, while intermediate precision involves variations within the same laboratory (e.g., different days, different analysts, different equipment). Reproducibility is assessed by having the method performed in different laboratories. The precision is typically expressed as the relative standard deviation (RSD) of the results. ikev.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. unodc.org The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. unodc.orgscielo.br These parameters are crucial for the analysis of impurities and for assays of low levels of this compound.

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. pharmaguideline.com For an HPTLC method, this could involve varying the mobile phase composition, development time, or temperature. For an HPLC method, parameters such as the mobile phase pH, flow rate, and column temperature might be varied. researchgate.net

A formal, written protocol is the first step in the validation process, outlining the procedures and acceptance criteria for each validation parameter. demarcheiso17025.com The results of the validation study are then documented in a validation report, which provides evidence that the analytical method is suitable for its intended use. pharmadevils.com

Table of Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference from placebo or known impurities at the retention time of the analyte. demarcheiso17025.com |

| Linearity | The ability to obtain results directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. pharmaguideline.com |

| Accuracy | The closeness of the test results to the true value. | % Recovery within 98.0% to 102.0%. |

| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2%. ikev.org |

| Intermediate Precision | The precision within-laboratory variations (different days, analysts, equipment). | RSD ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. demarcheiso17025.com |

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |

An in-depth analysis of the future research directions and translational potential of this compound reveals a landscape ripe with opportunities for therapeutic innovation. The unique structural characteristics of this benzamide (B126) derivative, featuring a methoxy group at the 4-position and a sulfamoyl group at the 3-position, provide a versatile scaffold for medicinal chemistry exploration. cymitquimica.com This article delineates key forward-looking research avenues, from the design of novel hybrid molecules to in-depth mechanistic studies and preclinical investigations, that could unlock the full therapeutic promise of this compound.

Future Research Directions and Translational Potential of 4 Methoxy 3 Sulfamoylbenzamide

The foundational structure of 4-Methoxy-3-sulfamoylbenzamide serves as a promising starting point for the development of new therapeutic agents. Future research is poised to expand upon its known biological activities through a multi-pronged approach encompassing rational drug design, target discovery, and advanced biological and computational investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methoxy-3-sulfamoylbenzamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with a retrosynthetic analysis to identify feasible precursors (e.g., sulfonamide intermediates or methoxy-substituted benzoic acids). Use coupling reagents like EDCI/HOBt for amide bond formation under inert atmospheres. Monitor reaction progress via TLC or HPLC. Optimize parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield . For example, highlights the use of acetic acid as a catalyst in imine formation, achieving 91% yield under ethanol reflux.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Assign peaks by comparing chemical shifts to analogous compounds (e.g., methoxy protons at ~δ 3.8–4.0 ppm; sulfonamide NH2 protons may appear as broad singlets near δ 7.0–7.5 ppm) .

- FTIR : Confirm sulfonamide S=O stretches at ~1300–1350 cm⁻¹ and 1150–1200 cm⁻¹. Methoxy C-O stretches appear near 1250 cm⁻¹ .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .

Q. What strategies mitigate common impurities during synthesis (e.g., incomplete sulfonylation or methoxy group deprotection)?

- Methodological Answer :

- Incomplete Sulfonylation : Use excess sulfonyl chloride (1.5–2 eq) in anhydrous DCM with a base (e.g., pyridine) to scavenge HCl. Purify via recrystallization (ethanol/water) .

- Methoxy Deprotection : Avoid strong acids; employ milder deprotection agents (e.g., BBr3 in DCM at −78°C) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use Density Functional Theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. For example, the sulfamoyl group’s sulfur atom may exhibit high electrophilicity, making it prone to nucleophilic attack. Compare results with experimental kinetic data (e.g., reaction rates with amines or thiols) .

Q. What experimental and theoretical approaches resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

- Methodological Answer :

- Experimental : Replicate assays under standardized conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays). Use orthogonal methods (SPR vs. fluorescence polarization) to confirm binding affinity .

- Theoretical : Perform molecular docking (AutoDock Vina) to assess binding pose consistency across protein conformers. Analyze solvent effects via MD simulations .

Q. How do steric and electronic effects of the methoxy group influence the compound’s interactions with biological targets?

- Methodological Answer :

- Steric Effects : Compare activity of this compound with analogs lacking the methoxy group (e.g., 3-sulfamoylbenzamide). Use X-ray crystallography to map ligand-protein interactions .

- Electronic Effects : Calculate Hammett σ values for substituents to correlate electronic contributions with bioactivity (e.g., methoxy’s +M effect may enhance resonance stabilization in enzyme active sites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.